
Prednisolone 21-Formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisolone 21-Formate is a derivative of Prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a formate ester at the 21st position of the steroid structure. This modification can influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-Formate typically involves the esterification of Prednisolone with formic acid or formic acid derivatives. One common method includes reacting Prednisolone with formic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Prednisolone 21-Formate undergoes various chemical reactions, including:
Oxidation: The formate ester can be oxidized to formic acid and Prednisolone.
Hydrolysis: In the presence of water and an acid or base catalyst, the formate ester can be hydrolyzed to yield Prednisolone and formic acid.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Substitution: Various nucleophiles can be employed to replace the formate group, depending on the desired product.
Major Products:
Oxidation: Prednisolone and formic acid.
Hydrolysis: Prednisolone and formic acid.
Substitution: Prednisolone derivatives with different functional groups.
科学的研究の応用
Prednisolone 21-Formate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection and quantification methods.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, particularly in controlled-release formulations to enhance drug stability and bioavailability.
作用機序
Prednisolone 21-Formate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. The compound upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects.
類似化合物との比較
Prednisolone: The parent compound, differing by the absence of the formate ester.
Prednisone: A precursor to Prednisolone, with a ketone group at the 11th position instead of a hydroxyl group.
Methylprednisolone: A methylated derivative of Prednisolone with enhanced anti-inflammatory properties.
Uniqueness: Prednisolone 21-Formate is unique due to the presence of the formate ester, which can influence its pharmacokinetic properties, potentially offering improved stability and bioavailability compared to its parent compound, Prednisolone. This modification may also affect the compound’s interaction with glucocorticoid receptors, leading to differences in its therapeutic efficacy and side effect profile.
特性
CAS番号 |
2141-22-2 |
|---|---|
分子式 |
C22H28O6 |
分子量 |
388.5 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C22H28O6/c1-20-7-5-14(24)9-13(20)3-4-15-16-6-8-22(27,18(26)11-28-12-23)21(16,2)10-17(25)19(15)20/h5,7,9,12,15-17,19,25,27H,3-4,6,8,10-11H2,1-2H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |
InChIキー |
ZJZQOJKEOFRZMW-CWNVBEKCSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC=O)O)CCC4=CC(=O)C=C[C@]34C)O |
正規SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O |
同義語 |
(11β)-21-(Formyloxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione; 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Formate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


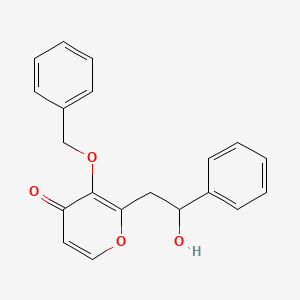
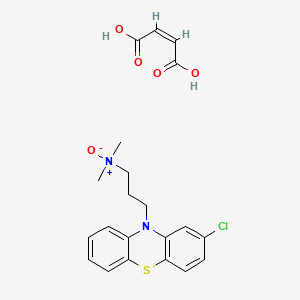
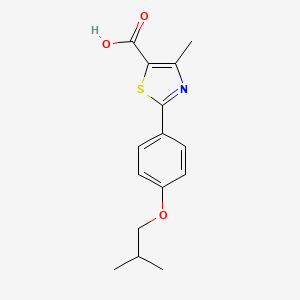
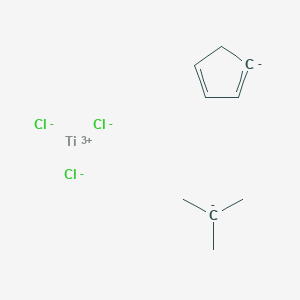
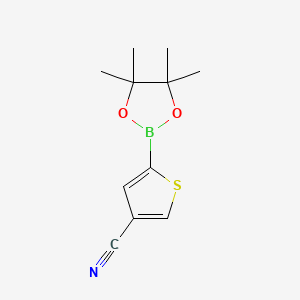
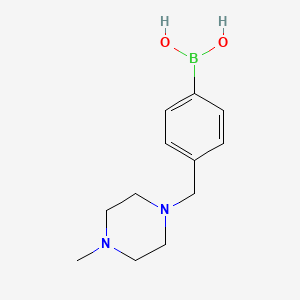
![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)
![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)
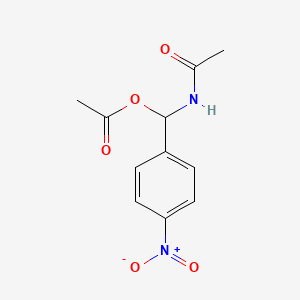
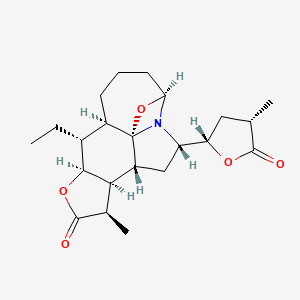
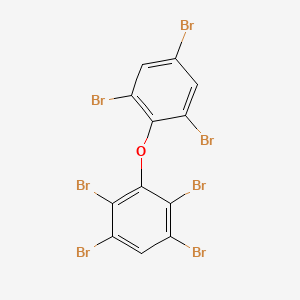
![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)
